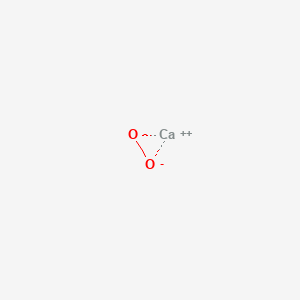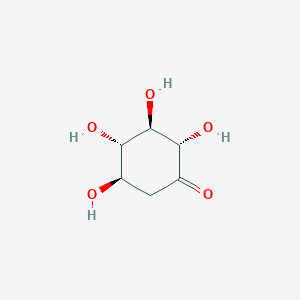
3-(3-Chloro-benzenesulfonylamino)-benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of “3-(3-Chloro-benzenesulfonylamino)-benzoic acid” could potentially involve the use of benzenesulfonyl chloride, given its structural similarity. Benzenesulfonyl chloride is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Scientific Research Applications
Benzoic Acid in Food and Feed Additives
Benzoic acid is widely used as an antibacterial and antifungal preservative in foods and feeds. Studies suggest that appropriate levels of benzoic acid can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration can harm gut health (X. Mao et al., 2019).
Pharmacological Applications
Salicylic acid derivatives, known for their anti-inflammatory and analgesic activity, have been studied for their potential as alternatives to traditional NSAIDs. Research on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid highlights its potential for "new" drug development due to its promising COX-2 specificity, toxicity profile, and analgesic and anti-inflammatory activities (Yudy Tjahjono et al., 2022).
Environmental and Health Impacts
The environmental presence of benzoic acid derivatives, such as benzophenone-3 from sunscreen products, raises concerns about their potential impact on aquatic ecosystems. BP-3 and its metabolites have been detected in various environmental compartments and are known for their bioaccumulative properties and potential endocrine-disrupting effects (Sujin Kim & Kyungho Choi, 2014).
Clinical Uses and Safety of Sodium Benzoate
Despite the invaluable preservation properties of sodium benzoate, its safety remains a concern. Sodium benzoate's interaction with ascorbic acid can produce benzene, a known carcinogen. While clinical uses for urea cycle disorders are beneficial, the potential for adverse effects, particularly on cognitive functioning and neurotransmission, advises caution (Joseph D. Piper & P. Piper, 2017).
properties
IUPAC Name |
3-[(3-chlorophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBOVLPLJFJSRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429123 | |
| Record name | 3-(3-chloro-benzenesulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-benzenesulfonylamino)-benzoic acid | |
CAS RN |
749884-42-2 | |
| Record name | 3-(3-chloro-benzenesulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3429994.png)
